4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile 4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652733
InChI: InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile

CAS No.:

Cat. No.: VC17652733

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile
Standard InChI InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3
Standard InChI Key BHXQVHJVMDGARN-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC12C(O2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s spirocyclic framework consists of a six-membered cyclohexane ring connected to a three-membered oxirane ring at a single carbon atom, forming a spiro[2.5]octane system. The nitrile group at the 2-position of the oxirane introduces polarity and reactivity, while the methyl group at the 4-position of the cyclohexane ring modulates steric and electronic properties. Key physicochemical properties are summarized below:

PropertyValue
CAS Number36929-40-5
Molecular FormulaC9H13NO\text{C}_9\text{H}_{13}\text{NO}
Molecular Weight151.21 g/mol
Functional GroupsEpoxide, nitrile, methyl

The absence of reported boiling or melting points in available data underscores the need for further experimental characterization .

Stereochemical Considerations

Spiro compounds often exhibit stereoisomerism due to restricted rotation around the spiro carbon. For 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile, the spatial arrangement of the methyl and nitrile groups could lead to distinct diastereomers or enantiomers, though no studies have yet resolved this. Computational modeling or chiral chromatography would be required to elucidate its stereochemical profile .

Synthetic Approaches and Methodologies

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the nitrile group and spirocyclic core. The nitrile could originate from a precursor such as a ketone via Strecker synthesis or a haloalkane through nucleophilic substitution with cyanide. The spiro framework might be constructed via cyclization reactions, leveraging methodologies reported for related spiroepoxides .

Cyclization Strategies

Epoxide formation via intramolecular nucleophilic attack is a common strategy. For example, treatment of a diol precursor with a base could induce cyclization to form the oxirane ring. A study on analogous spiroepoxides employed Lewis acid-catalyzed Claisen rearrangements to establish quaternary centers, a method potentially adaptable here .

Reactivity and Chemical Transformations

Epoxide Ring-Opening Reactions

The strained oxirane ring is susceptible to nucleophilic attack. For example:

  • Acid-Catalyzed Hydrolysis: Would yield a diol, though the nitrile’s stability under acidic conditions requires evaluation.

  • Aminolysis: Reaction with amines could produce β-amino alcohols, valuable in medicinal chemistry .

Nitrile Group Reactivity

The nitrile’s electrophilic carbon participates in:

  • Hydrolysis: Under acidic or basic conditions, forming carboxylic acids or amides.

  • Reduction: Using LiAlH4\text{LiAlH}_4 or catalytic hydrogenation to generate primary amines.

CompoundKey DifferencesPotential Advantages
1-Oxaspiro[2.5]octane-2-carbonitrileLacks methyl groupSimpler synthesis
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateEster instead of nitrileEnhanced hydrolytic stability

Future Directions and Research Gaps

Synthetic Optimization

Developing enantioselective syntheses using asymmetric catalysis (e.g., Jacobsen epoxidation) could yield enantiopure material for biological testing. Computational studies to predict reactivity and stability would guide route selection .

Biological Screening

Prioritizing assays for kinase inhibition, antimicrobial activity, or metabolic stability could identify lead candidates. Collaboration with pharmacologists would accelerate translation to preclinical studies.

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